1,5-dichloro-2,3-dihydro-1H-indene
Overview
Description
1,5-dichloro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8Cl2 It is a derivative of indene, characterized by the presence of two chlorine atoms at the 1 and 5 positions of the indene ring
Mechanism of Action
Target of Action
Indene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information on “1,5-dichloro-2,3-dihydro-1H-indene”, it’s difficult to provide an accurate mode of action. Many indene derivatives work by binding to their target proteins and modulating their activity .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown. Indene derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound is likely to be stable in air, but may react chemically when exposed to light or oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dichloro-2,3-dihydro-1H-indene can be synthesized through several organic reactions. One common method involves the chlorination of 2,3-dihydro-1H-indene. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the indene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-dichloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives with different degrees of saturation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted indene derivatives depending on the nucleophile used.
Oxidation: Major products are ketones or carboxylic acids.
Reduction: Products include fully or partially saturated indene derivatives.
Scientific Research Applications
1,5-dichloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dichloro-2,3-dihydro-1H-indene
- 1,3-dichloro-2,3-dihydro-1H-indene
- 1,4-dichloro-2,3-dihydro-1H-indene
Uniqueness
1,5-dichloro-2,3-dihydro-1H-indene is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and physical properties compared to other dichloro indene derivatives. This unique structure makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1,5-dichloro-2,3-dihydro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJZBDUZYRPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188232-20-3 | |
Record name | 1,5-dichloro-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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